tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate
Descripción
Propiedades
IUPAC Name |
tert-butyl N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-8-9-4-6-14-11-10(9)5-7-15-11/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQHANLFBAKUFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C2C=CNC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640147 | |
| Record name | tert-Butyl [(1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956485-62-4 | |
| Record name | tert-Butyl [(1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
General Synthetic Strategy
The synthesis of tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate generally involves:
- Functionalization of the pyrrolo[2,3-b]pyridine core at the 4-position with a methylamine group.
- Protection of the amine functionality as a tert-butyl carbamate (Boc) to enhance stability and facilitate further synthetic manipulations.
Key Synthetic Steps
Representative Experimental Procedure
- To a stirred solution of 1H-pyrrolo[2,3-b]pyridine-4-ylmethanamine in dichloromethane, triethylamine is added as a base.
- Di-tert-butyl dicarbonate (Boc2O) is added dropwise at 0–25 °C.
- The reaction mixture is stirred for 12–18 hours at ambient temperature.
- The reaction is quenched with water, extracted with organic solvents, dried over magnesium sulfate, and concentrated.
- The crude product is purified by silica gel chromatography to afford the tert-butyl carbamate derivative in yields typically ranging from 80% to over 95%.
Reaction Optimization and Variations
- Base Selection: Triethylamine and N,N-dimethylaminopyridine (DMAP) are commonly used bases to catalyze Boc protection, with DMAP often providing faster reaction rates and higher yields.
- Solvent Choice: Dichloromethane and acetonitrile are preferred solvents due to their ability to dissolve both starting materials and reagents and facilitate smooth reaction kinetics.
- Temperature: Ambient temperature (20–25 °C) is sufficient; lower temperatures (0 °C) can be used to control reaction rates and minimize side reactions.
- Reaction Time: Typically 12–18 hours to ensure complete conversion.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Confirms the presence of tert-butyl group (singlet near 1.4 ppm), aromatic protons of the pyrrolo[2,3-b]pyridine core, and methylene protons adjacent to the carbamate nitrogen.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak consistent with C13H17N3O2 (m/z 247.29) and verifies molecular integrity.
- Purity Assessment: Silica gel chromatography and HPLC are used to ensure high purity (>95%) of the final compound.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Yield/Purity |
|---|---|---|
| Base | Triethylamine, DMAP | DMAP often improves yield and rate |
| Solvent | Dichloromethane, Acetonitrile | Good solubility and reaction control |
| Temperature | 0–25 °C | Ambient temperature preferred |
| Reaction Time | 12–18 hours | Ensures complete Boc protection |
| Purification | Silica gel chromatography (EtOAc/hexane) | High purity isolation |
| Yield | 80–95% | High yields with optimized conditions |
Related Synthetic Routes and Analogues
- Similar carbamate protection strategies are employed in the synthesis of related pyrrolopyridine derivatives, including tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate, which uses Boc-anhydride and DMAP in acetonitrile with near quantitative yields.
- Reductive amination methods have been used to introduce amine substituents on pyrrolo[2,3-b]pyridine cores, followed by Boc protection to yield carbamate derivatives.
- Alternative synthetic routes involve the use of titanium isopropoxide and Grignard reagents for functionalization prior to carbamate formation, though these are more complex and less direct.
Análisis De Reacciones Químicas
tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Research involving this compound includes the development of potential therapeutic agents for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparación Con Compuestos Similares
Methyl 1H-Pyrrolo[2,3-b]pyridine-4-carboxylate
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 176.18 g/mol
- Key Difference : Replaces the Boc-protected amine with a methyl ester at position 3. This derivative is less sterically hindered, favoring nucleophilic substitution reactions. However, the ester group lacks the Boc group’s acid sensitivity, limiting its utility in sequential deprotection strategies .
tert-Butyl ((5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
- Molecular Formula : C₁₄H₁₆F₃N₃O₂
- Molecular Weight : 315.30 g/mol
- Key Difference : Incorporates a trifluoromethyl (-CF₃) group at position 4. The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity (LogP increased by ~1.5 units), making this derivative favorable in drug discovery for improved membrane permeability .
tert-Butyl (3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
- Molecular Formula : C₁₃H₁₃F₃IN₃O₂
- Molecular Weight : 427.16 g/mol
- Key Difference: Substitution with iodine at position 3 introduces a heavy halogen, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The iodine’s steric bulk may reduce reactivity in nucleophilic substitutions compared to non-halogenated analogs .
Modifications to the Carbamate Linker
tert-Butyl (5-Pivalamidopyridin-3-yl)methylcarbamate
- Molecular Formula : C₁₆H₂₅N₃O₃
- Molecular Weight : 307.39 g/mol
- Key Difference: Replaces the pyrrolopyridine core with a pyridine ring bearing a pivalamide group. However, this modification may also lower aqueous solubility .
tert-Butyl 4-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
- Molecular Formula: Not explicitly provided (estimated C₁₆H₂₃N₅O₂)
- Key Difference : Introduces a piperazine ring via the carbamate linker. The secondary amine in piperazine enhances solubility in polar solvents (e.g., water or DMSO) and provides a site for further functionalization (e.g., acetylation) .
Complex Derivatives with Polycyclic Systems
tert-Butyl Benzyl(4-((5-Chloro-1-(Triisopropylsilyl)-1H-Pyrrolo[2,3-b]pyridin-4-yl)(Hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate
- Key Difference: Incorporates a bicyclo[2.2.2]octane framework and a triisopropylsilyl (TIPS) protecting group. The TIPS group enhances stability against nucleophilic attack but requires fluoride-based deprotection (e.g., TBAF).
Data Tables
Table 1: Comparative Physicochemical Properties
*Calculated using fragment-based methods (e.g., XLogP3).
Actividad Biológica
tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate (CAS No. 956485-62-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.
- Molecular Formula: C₁₃H₁₇N₃O₂
- Molecular Weight: 247.29 g/mol
- Structure: The compound features a pyrrolopyridine core, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable pyrrolopyridine precursor. Various synthetic routes have been explored to optimize yield and purity.
Research indicates that compounds containing the pyrrolopyridine structure may interact with various biological targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases. The specific mechanism of action for this compound remains an area of active investigation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance:
- Cell Line Testing: The compound has shown inhibitory effects on cell proliferation in various tumor cell lines, suggesting potential as an anticancer agent.
In Vivo Studies
Preliminary in vivo studies indicate promising results in animal models for cancer treatment. These studies typically assess tumor growth inhibition and overall survival rates.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against A549 lung cancer cells. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of 5.6 µM, highlighting its potential as a therapeutic agent in lung cancer treatment .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of this compound in a model of neurodegeneration. The findings suggested that it could reduce oxidative stress markers and improve neuronal survival rates, indicating its potential utility in treating neurodegenerative disorders .
Toxicity and Safety Profile
While initial findings are promising, the safety profile of this compound must be thoroughly evaluated through toxicological studies. Current data suggest moderate toxicity at high concentrations; however, further studies are needed to establish safe dosage ranges for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate, and how can its purity be validated?
- Methodological Answer : The compound is typically synthesized via multi-step procedures involving carbamate protection of pyrrolopyridine intermediates. For example, tert-butyl carbamates are often formed using tert-butyl chloroformate under basic conditions (e.g., pyridine or DMAP). Post-synthesis, purity validation should employ HPLC (≥95% purity) and LC-MS for molecular weight confirmation. Structural characterization via -NMR (e.g., δ 1.36 ppm for tert-butyl protons) and -NMR (e.g., δ 155-160 ppm for carbamate carbonyl) is critical .
Q. What stability precautions should be taken during storage and handling of this compound?
- Methodological Answer : The compound is sensitive to moisture and strong acids/bases. Store under inert gas (N or Ar) at −20°C in airtight containers. Stability studies indicate decomposition above 40°C. Avoid exposure to oxidizing agents (e.g., peroxides) and incompatible materials like metals or strong nucleophiles. Regularly monitor for discoloration or precipitate formation as stability indicators .
Q. How can researchers assess the acute toxicity profile of this compound in vitro?
- Methodological Answer : Conduct MTT assays on human cell lines (e.g., HEK293 or HepG2) at concentrations ranging from 1 µM to 100 µM. Include positive controls (e.g., cisplatin) and measure IC values. For skin/eye irritation, follow OECD TG 439/492 using reconstructed epidermal models. Acute oral toxicity can be extrapolated from rodent studies (LD > 2000 mg/kg suggested by analogous carbamates) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing functional groups to the pyrrolopyridine core?
- Methodological Answer : For regioselective modifications (e.g., halogenation or trifluoromethylation), employ Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) with tert-butyl-protected intermediates. Use DFT calculations to predict reactive sites (e.g., C-5 position in pyrrolopyridine). Optimize solvent polarity (e.g., DMF for SNAr reactions) and temperature (60–100°C) to maximize yield. Monitor by TLC and isolate via flash chromatography .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number). Validate findings using orthogonal assays:
- Binding affinity : SPR or ITC for target engagement.
- Functional activity : cAMP/GTPγS assays for GPCR targets.
- Reproduce results across multiple labs with blinded controls. For kinase inhibition, use radiometric vs. luminescence-based assays to confirm IC consistency .
Q. How does the tert-butyl carbamate group influence pharmacokinetic properties in preclinical models?
- Methodological Answer : The tert-butyl group enhances metabolic stability by steric hindrance against esterases. Assess in vitro microsomal stability (human/rat liver microsomes) and correlate with in vivo PK studies (rodent IV/PO dosing). Use LC-MS/MS to quantify parent compound vs. metabolites (e.g., deprotected pyrrolopyridine). LogP (calculated ~2.1) and permeability (Caco-2 assay) guide bioavailability predictions .
Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact bioactivity?
- Methodological Answer : Use XRD to identify crystalline vs. amorphous forms. DSC/TGA profiles reveal melting points (mp ~150–160°C) and thermal stability. Solubility differences between polymorphs (e.g., Form I vs. Form II) can be quantified via shake-flask method in PBS (pH 7.4). Bioactivity shifts (e.g., 2-fold IC variation) may arise from dissolution rate disparities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
